![molecular formula C21H15Br2N3O3 B12896860 N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine CAS No. 918946-28-8](/img/structure/B12896860.png)
N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid is a complex organic compound that features a unique combination of bromine, indazole, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid typically involves multi-step organic reactions. The process often starts with the preparation of the indazole moiety, followed by the introduction of the phenyl and bromine groups. The final step involves the formation of the aminoacetic acid group. Common reagents used in these reactions include brominating agents, phenylating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .
Applications De Recherche Scientifique
2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2H-indazole: Shares the indazole core but lacks the bromine and aminoacetic acid groups.
3,5-Dibromo-4-hydroxyphenylacetic acid: Contains the bromine and phenyl groups but lacks the indazole moiety.
2-Phenyl-2H-indazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of the aminoacetic acid group.
Uniqueness
2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid is unique due to its combination of bromine, indazole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
918946-28-8 |
|---|---|
Formule moléculaire |
C21H15Br2N3O3 |
Poids moléculaire |
517.2 g/mol |
Nom IUPAC |
2-[3,5-dibromo-4-(2-phenylindazol-5-yl)oxyanilino]acetic acid |
InChI |
InChI=1S/C21H15Br2N3O3/c22-17-9-14(24-11-20(27)28)10-18(23)21(17)29-16-6-7-19-13(8-16)12-26(25-19)15-4-2-1-3-5-15/h1-10,12,24H,11H2,(H,27,28) |
Clé InChI |
BAEJKRAMOWGSIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC4=C(C=C(C=C4Br)NCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide](/img/structure/B12896779.png)

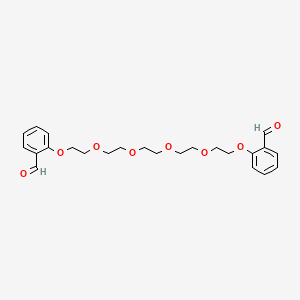
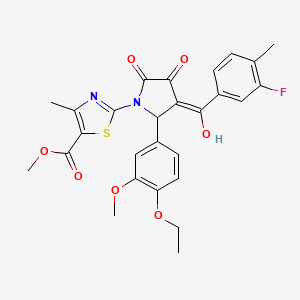
![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)
![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)
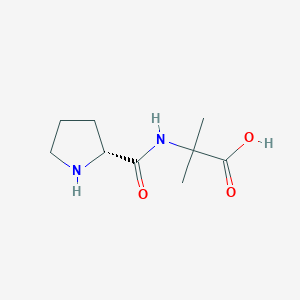
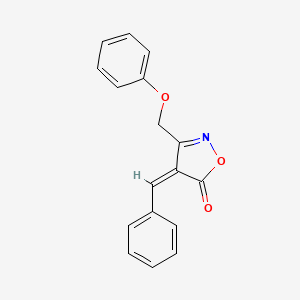
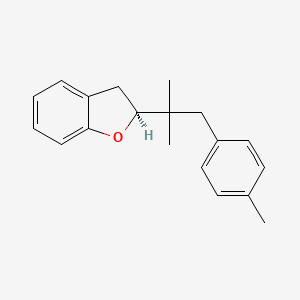


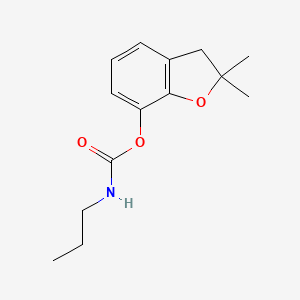
![5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896829.png)

